1-(4-ethoxyphenyl)-5-methoxy-2-methyl-3-(morpholine-4-carbonyl)-1H-indole
Description
Properties
IUPAC Name |
[1-(4-ethoxyphenyl)-5-methoxy-2-methylindol-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-29-18-7-5-17(6-8-18)25-16(2)22(23(26)24-11-13-28-14-12-24)20-15-19(27-3)9-10-21(20)25/h5-10,15H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWIOTONNLQESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OC)C(=O)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-3-(morpholine-4-carbonyl)-1H-indole involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: Introduction of the ethoxyphenyl, methoxy, and methyl groups can be done through electrophilic aromatic substitution reactions.
Morpholine-4-carbonyl Group Addition: This step involves the reaction of the indole derivative with morpholine and a carbonyl source, such as phosgene or a similar reagent, under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, using techniques such as continuous flow synthesis and advanced purification methods.
Chemical Reactions Analysis
1-(4-ethoxyphenyl)-5-methoxy-2-methyl-3-(morpholine-4-carbonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the indole nitrogen.
Hydrolysis: The morpholine-4-carbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine.
Scientific Research Applications
1-(4-ethoxyphenyl)-5-methoxy-2-methyl-3-(morpholine-4-carbonyl)-1H-indole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a lead compound in drug development.
Chemical Biology: It serves as a tool compound to probe biological systems and understand the mechanism of action of related molecules.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-3-(morpholine-4-carbonyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Indole Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves amide coupling or carbonyl introduction at position 3, analogous to methods in .
- Morpholine-containing analogs (e.g., CAS 2854-32-2 ) may require specialized reagents for introducing the morpholine-carbonyl group.
Physicochemical Properties
Table 3: Physical Properties of Selected Compounds
Key Observations :
- The morpholine-4-carbonyl group in the target compound likely increases polarity compared to ester or benzophenone-containing analogs, improving aqueous solubility.
- The absence of electron-withdrawing groups (e.g., chloro in CAS 2854-32-2 ) may lower the target’s melting point relative to halogenated analogs.
Biological Activity
1-(4-ethoxyphenyl)-5-methoxy-2-methyl-3-(morpholine-4-carbonyl)-1H-indole is an indole-derived compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure with an indole core and various functional groups, which may contribute to its interaction with biological targets.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several steps, including the formation of the indole core through Fischer indole synthesis, followed by electrophilic aromatic substitution to introduce substituents such as ethoxy and methoxy groups. The addition of the morpholine-4-carbonyl group is accomplished through reactions with morpholine and carbonyl sources, such as phosgene. This multi-step synthesis highlights the compound's complexity and potential for diverse chemical modifications.
The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors, modulating their activity. This modulation can affect various signaling pathways within cells, potentially leading to therapeutic effects. However, detailed studies are required to elucidate the precise molecular interactions and pathways involved in its action.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant antitumor activity. For instance, derivatives containing indazole structures have shown potent inhibitory effects against various cancer cell lines, with IC50 values in the nanomolar range. These findings suggest that the compound may have similar applications in cancer therapy .
Inhibitory Activities
The compound's potential as an inhibitor of key biological targets has been explored. For example, related compounds have demonstrated activity against kinases involved in cancer progression, such as PLK4 and FGFR. These inhibitors showed IC50 values ranging from low nanomolar to micromolar concentrations, indicating a strong potential for therapeutic development .
Toxicity and Safety Profile
In vitro toxicity studies are crucial for assessing the safety profile of new compounds. Preliminary evaluations using normal epithelial cell lines have shown that this compound exhibits concentration-dependent cytotoxicity. Further studies are necessary to determine the therapeutic window and safety margins for this compound .
Data Table: Summary of Biological Activities
| Activity Type | Description | IC50 Values |
|---|---|---|
| Antitumor Activity | Inhibition of tumor growth in cell lines | Nanomolar range |
| Enzyme Inhibition | Inhibition of kinases (e.g., PLK4, FGFR) | Low nanomolar range |
| Cytotoxicity | Effects on normal epithelial cells | Concentration-dependent |
Case Studies and Research Findings
Several case studies highlight the potential of indole derivatives in drug development:
- Antitumor Efficacy : A study demonstrated that a related indazole compound inhibited HCT116 colon cancer cell growth significantly. The mechanism involved targeting specific kinases, leading to reduced proliferation rates .
- Enzymatic Activity : Research on similar compounds revealed potent inhibition against FGFR with IC50 values below 10 nM, suggesting that structural modifications could enhance selectivity and potency .
- Safety Evaluation : Toxicity assessments indicated that while some derivatives showed promise as therapeutic agents, they also exhibited cytotoxic effects at higher concentrations, necessitating careful evaluation during drug development stages .
Q & A
Q. What are the key synthetic strategies for constructing the indole core with a morpholine-4-carbonyl substituent at position 3?
The indole scaffold can be synthesized via Fischer indole synthesis or palladium-catalyzed cyclization methods. For the morpholine-4-carbonyl group at position 3, a common approach involves coupling morpholine-4-carbonyl chloride with a pre-synthesized indole intermediate. For example, in analogous compounds, NaH in DMF has been used to facilitate alkylation or acylation reactions at the indole nitrogen or carbonyl positions . Post-functionalization steps, such as NaBH4 reduction for stabilizing intermediates, are critical for maintaining structural integrity during synthesis .
Q. How can NMR spectroscopy resolve ambiguities in characterizing the substitution pattern of the ethoxyphenyl and methoxy groups?
¹H-NMR is essential for distinguishing between substituents. The ethoxyphenyl group’s aromatic protons typically show splitting patterns (e.g., doublets at δ 7.3–7.5 ppm), while the methoxy group at position 5 appears as a singlet (~δ 3.8 ppm). ¹³C-NMR and DEPT-135 can confirm quaternary carbons (e.g., the morpholine carbonyl at ~δ 165–170 ppm). For conflicting assignments, 2D NMR (HSQC, HMBC) can map connectivity between protons and carbons, resolving overlaps caused by methoxy or ethoxy groups .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity for such indole derivatives?
Standard assays include enzyme inhibition studies (e.g., kinase or protease inhibition) due to the morpholine moiety’s potential interaction with catalytic sites. Fluorescence-based binding assays using recombinant proteins or cellular models (e.g., cancer cell lines) are also recommended. For example, analogs with morpholine-dione structures have shown activity in enzyme inhibition screens, suggesting similar frameworks could be prioritized .
Advanced Research Questions
Q. How can conflicting crystallographic data on indole derivatives inform the design of this compound’s solid-state structure?
Single-crystal X-ray diffraction of structurally similar compounds (e.g., 1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile) reveals that substituent orientation affects packing efficiency and hydrogen-bonding networks . For this compound, computational modeling (DFT) can predict preferred conformations, while experimental optimization of recrystallization solvents (e.g., DMF/acetic acid mixtures) may resolve discrepancies in unit cell parameters .
Q. What strategies mitigate side reactions during the introduction of the ethoxyphenyl group via Friedel-Crafts alkylation?
Competitive alkylation at the indole nitrogen versus the aromatic ring is a common issue. Using bulky directing groups (e.g., 3-chlorobenzyl) or Lewis acids (e.g., AlCl3) can enhance regioselectivity. Evidence from analogous syntheses shows that NaH-mediated benzylation in DMF minimizes byproducts by stabilizing reactive intermediates . Monitoring reaction progress via TLC with UV-active indole derivatives is critical for timely quenching.
Q. How do substitution patterns (e.g., ethoxy vs. methoxy) influence SAR in enzyme inhibition?
Comparative studies of indole derivatives reveal that electron-donating groups (e.g., methoxy) enhance binding to hydrophobic enzyme pockets, while ethoxy groups may improve metabolic stability. For example, 5-(4-methoxyphenyl)-1H-indole derivatives exhibit distinct inhibition profiles against cytochrome P450 isoforms compared to chloro- or nitro-substituted analogs . Dose-response assays and molecular docking simulations are recommended to quantify these effects.
Q. What analytical methods resolve discrepancies in mass spectral data for high-molecular-weight indole derivatives?
High-resolution ESI-MS (HR-ESI-MS) is essential for confirming molecular formulas. For example, isotopic patterns (e.g., chlorine or fluorine splits) must align with theoretical calculations, as demonstrated in analogs like (1-(3-chlorobenzyl)-4-fluoro-1H-indol-3-yl)methanol, where HR-ESI-MS confirmed isotopic ratios (35Cl/37Cl) within 0.002 Da error . LC-MS/MS can further differentiate isobaric fragments in complex mixtures.
Methodological Considerations
Q. How to optimize flash column chromatography for purifying polar indole derivatives?
Use gradient elution (e.g., petroleum ether/ethyl acetate from 0% to 100%) to separate polar byproducts. For morpholine-containing compounds, adding 1–2% triethylamine to the mobile phase reduces tailing caused by amine interactions with silica . Pre-adsorption of crude product onto Celite® improves resolution.
Q. How to validate the stability of the morpholine-4-carbonyl group under acidic/basic conditions?
Stability studies in pH 1–13 buffers (monitored via HPLC at 24/48/72 hours) are critical. For example, morpholine-dione analogs degrade rapidly below pH 3, suggesting neutral conditions are optimal for storage . Protect the carbonyl group with tert-butyloxycarbonyl (Boc) during synthesis if instability is observed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
